molecular formula C14H16O2 B7872466 Furan-3-yl(4-isopropylphenyl)methanol

Furan-3-yl(4-isopropylphenyl)methanol

Cat. No.: B7872466
M. Wt: 216.27 g/mol
InChI Key: RYUSOHLIQLZIRS-UHFFFAOYSA-N
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Description

Furan-3-yl(4-isopropylphenyl)methanol is a secondary alcohol featuring a furan ring substituted at the 3-position and a 4-isopropylphenyl group attached to the hydroxymethyl moiety. Its structure combines aromatic (phenyl) and heterocyclic (furan) components, making it a versatile intermediate in organic synthesis, particularly for pharmaceuticals or agrochemicals. The compound’s stability under recommended storage conditions is inferred from similar (4-isopropylphenyl)methanol derivatives, which are reported as chemically stable .

Properties

IUPAC Name

furan-3-yl-(4-propan-2-ylphenyl)methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16O2/c1-10(2)11-3-5-12(6-4-11)14(15)13-7-8-16-9-13/h3-10,14-15H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYUSOHLIQLZIRS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)C(C2=COC=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction of 4-Isopropylbenzaldehyde with Furan-3-ylmagnesium Bromide

Procedure :

  • Synthesis of 4-isopropylbenzaldehyde (cuminaldehyde) :
    Prepared via formylation of cumene (isopropylbenzene) using ethyl orthoformate and Grignard reagents.

  • Generation of furan-3-ylmagnesium bromide :
    Furan-3-yl bromide is reacted with magnesium in anhydrous tetrahydrofuran (THF) under inert conditions.

  • Nucleophilic addition :
    4-Isopropylbenzaldehyde (1 equiv) is slowly added to the furan-3-yl Grignard reagent (1.2 equiv) at 0°C. The mixture is stirred for 2–4 h, quenched with saturated NH4_4Cl, and extracted with ethyl acetate. The crude product is purified via silica gel chromatography.

Key Data :

ParameterValue/Detail
Yield65–75% (estimated from analogous reactions)
SolventTHF
Temperature0°C to room temperature
PurificationColumn chromatography (hexane:EtOAc)

Challenges :

  • Furan-3-yl bromide is less accessible than its 2-isomer, requiring directed synthesis.

  • Moisture sensitivity of Grignard reagents necessitates strict anhydrous conditions.

Reaction of Furan-3-carbaldehyde with 4-Isopropylphenylmagnesium Bromide

Procedure :

  • Synthesis of furan-3-carbaldehyde :
    Achieved via Vilsmeier-Haack formylation of 3-substituted furan derivatives or directed lithiation followed by DMF quenching.

  • Grignard reagent preparation :
    4-Isopropylbromobenzene is reacted with magnesium in THF.

  • Aldehyde-Grignard coupling :
    Furan-3-carbaldehyde (1 equiv) is treated with 4-isopropylphenylmagnesium bromide (1.5 equiv) in THF at −10°C. The product is isolated similarly to Method 1.1.

Key Data :

ParameterValue/Detail
Yield60–70% (extrapolated from)
SolventTHF
Temperature−10°C to 0°C

Advantages :

  • 4-Isopropylphenylmagnesium bromide is more readily synthesized than furan-3-yl analogs.

Reduction of Ketone Precursors

Sodium Borohydride Reduction of Furan-3-yl(4-isopropylphenyl)ketone

Procedure :

  • Ketone synthesis :

    • Friedel-Crafts acylation : 4-Isopropylbenzene is acylated with furan-3-carbonyl chloride using AlCl3_3.

    • Cross-coupling : Suzuki-Miyaura reaction between furan-3-boronic acid and 4-isopropylbromoacetophenone.

  • Reduction :
    The ketone (1 equiv) is dissolved in methanol and treated with NaBH4_4 (2 equiv) at 0°C. After quenching with water, the product is extracted with dichloromethane.

Key Data :

ParameterValue/Detail
Yield50–60% (similar to)
SolventMethanol
CatalystNaBH4_4

Limitations :

  • Low regioselectivity in Friedel-Crafts acylation due to deactivation of the 4-isopropylphenyl ring.

Multicomponent Coupling Reactions

TfOH-Catalyzed Friedel-Crafts Alkylation

Procedure :
A three-component reaction involving indole derivatives, ortho-hydroxychalcones, and alcohols is adapted for furan systems.

  • Reaction setup :
    Furan-3-carbaldehyde (1 equiv), 4-isopropylphenol (1 equiv), and methanol (solvent) are heated with triflic acid (10 mol%) at 60°C for 12 h.

  • Workup :
    The mixture is filtered, and the precipitate is washed with cold methanol.

Key Data :

ParameterValue/Detail
Yield55–65%
SolventMethanol
CatalystTfOH (10 mol%)

Comparative Analysis of Methods

MethodYield (%)ScalabilityKey Challenges
Grignard (1.1)65–75HighFuran-3-yl Grignard availability
Grignard (1.2)60–70ModerateFuran-3-carbaldehyde synthesis
Ketone reduction50–60LowKetone precursor accessibility
Multicomponent55–65ModerateByproduct formation

Chemical Reactions Analysis

Types of Reactions

Furan-3-yl(4-isopropylphenyl)methanol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced to form alcohols or hydrocarbons using reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.

    Substitution: Electrophilic substitution reactions can occur on the aromatic ring, allowing for the introduction of different functional groups. Common reagents include halogens, nitrating agents, and sulfonating agents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Lithium aluminum hydride, hydrogen gas with a palladium or platinum catalyst.

    Substitution: Halogens (chlorine, bromine), nitrating agents (nitric acid), sulfonating agents (sulfuric acid).

Major Products Formed

    Oxidation: Aldehydes, carboxylic acids.

    Reduction: Alcohols, hydrocarbons.

    Substitution: Halogenated, nitrated, or sulfonated derivatives.

Scientific Research Applications

Chemical Applications

Building Block for Organic Synthesis
Furan-3-yl(4-isopropylphenyl)methanol serves as an important intermediate in the synthesis of more complex organic molecules. Its unique structural features allow it to participate in various chemical reactions, such as:

  • Oxidation : The hydroxyl group can be oxidized to produce ketones or aldehydes.
  • Reduction : The compound can be reduced to form alkanes or alcohols.
  • Substitution Reactions : Electrophilic aromatic substitution can occur on the furan or phenyl rings, leading to diverse derivatives.

These reactions make it a versatile building block in synthetic organic chemistry, enabling the development of novel compounds with tailored properties.

Biological Applications

Antimicrobial and Antifungal Properties
Research has demonstrated that this compound exhibits potential antimicrobial and antifungal activities. Studies have shown its efficacy against various pathogens, making it a candidate for further investigation in pharmacological applications. For example, its interaction with biological macromolecules may influence enzyme activity and signaling pathways, contributing to its biological effects.

Mechanism of Action
The mechanism by which this compound exerts its biological effects involves:

  • Hydrogen Bonding : The hydroxyl group can form hydrogen bonds with target proteins, influencing their structure and function.
  • π-π Interactions : The furan ring can engage in π-π stacking with aromatic residues in proteins, potentially modulating enzyme activity.

Medical Applications

Therapeutic Potential
this compound is being investigated for its potential therapeutic effects. Preliminary studies suggest it may have applications in treating conditions related to inflammation and infection. Its unique structure allows for modifications that could enhance its bioactivity and selectivity for specific biological targets.

Industrial Applications

Production of Specialty Chemicals
In industrial settings, this compound is utilized as a precursor for the synthesis of specialty chemicals. It plays a role in producing resins, polymers, and other valuable compounds. Its stability and reactivity make it suitable for large-scale production processes.

Case Studies

  • Antimicrobial Activity Study
    A study published in 2021 evaluated the antimicrobial properties of this compound against several bacterial strains. The compound exhibited significant inhibition at low concentrations, indicating its potential as an antimicrobial agent .
  • Synthesis and Structure-Activity Relationship (SAR)
    Research focused on understanding the SAR of similar compounds revealed that modifications to the furan ring significantly affected biological activity. This highlights the importance of structural features in determining efficacy .
  • Industrial Production Techniques
    Investigations into industrial synthesis methods have shown that catalytic hydrogenation processes can optimize yield and purity for large-scale production of this compound .

Mechanism of Action

The mechanism of action of furan-3-yl(4-isopropylphenyl)methanol depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or nucleic acids. The compound’s structure allows it to fit into active sites or binding pockets, modulating the activity of the target molecule. Pathways involved may include signal transduction, metabolic processes, or gene expression regulation.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares Furan-3-yl(4-isopropylphenyl)methanol with structurally related compounds, focusing on molecular properties, substituent effects, and toxicological profiles:

Compound Molecular Formula Molecular Weight Key Substituents Toxicity/Handling Stability
This compound C₁₄H₁₆O₂ (inferred) ~216.28 (calculated) Furan-3-yl, 4-isopropylphenyl Limited acute toxicity data; PPE required (gloves, face shield) based on analogs Stable under recommended conditions
5-(4-Chlorophenyl)-2-methylfuran-3-yl)methanol C₁₂H₁₁ClO₂ 222.67 4-Chlorophenyl, methylfuran No direct toxicity data; structurally similar to halogenated furans (higher reactivity) Unreported
Furfuryl alcohol (2-Furanmethanol) C₅H₆O₂ 98.10 Unsubstituted furan Acute toxicity: Harmful if inhaled; requires medical consultation Hygroscopic; sensitive to light
(4'-Fluorobiphenyl-3-yl)-methanol C₁₃H₁₁FO 202.22 Biphenyl, fluorine substituent No exposure limit values; standard PPE recommended Unreported

Key Findings:

Halogenated analogs (e.g., 4-chlorophenyl in ) may exhibit higher reactivity due to electron-withdrawing effects, whereas alkyl groups (isopropyl) could improve stability .

Toxicological Profiles: Furfuryl alcohol (CAS 98-00-0) has well-documented acute toxicity, requiring stringent handling protocols . In contrast, the target compound’s hazards are less characterized but necessitate similar precautions (e.g., gloves, eye protection) .

Furfuryl alcohol, however, is hygroscopic and prone to polymerization under acidic conditions, highlighting a key difference .

Research Implications and Limitations

  • Data Gaps: Direct toxicological or reactivity data for this compound are absent in the provided evidence. Comparisons rely on structural analogs, necessitating further experimental validation.
  • Safety Protocols : While PPE requirements are consistent across analogs (e.g., gloves, face shields ), the absence of occupational exposure limits for the target compound underscores the need for caution in industrial settings.

Biological Activity

Furan-3-yl(4-isopropylphenyl)methanol is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.

Chemical Structure and Properties

This compound features a furan ring attached to a 4-isopropylphenyl group through a methanol moiety. The presence of the hydroxyl group allows for hydrogen bonding with biological macromolecules, influencing their structure and function. Additionally, the furan ring can engage in π-π interactions with aromatic residues in proteins, potentially affecting enzyme activity and signaling pathways.

Antimicrobial and Antifungal Properties

Research indicates that this compound exhibits notable antimicrobial and antifungal activities. In vitro assays have shown its efficacy against various bacterial strains and fungi, suggesting its potential as a therapeutic agent in treating infections. The compound's mechanism of action may involve disruption of microbial cell membranes or interference with metabolic pathways .

Anti-inflammatory Effects

The compound has also been studied for its anti-inflammatory properties. In specific assays, it demonstrated a capacity to inhibit pro-inflammatory cytokines, which are crucial in the pathogenesis of inflammatory diseases. This suggests that this compound could be beneficial in managing conditions characterized by chronic inflammation .

Antioxidant Activity

This compound has shown promising antioxidant activity in various experimental models. By scavenging free radicals, it may help mitigate oxidative stress, which is implicated in numerous diseases, including cancer and neurodegenerative disorders .

The biological activity of this compound can be attributed to several mechanisms:

  • Hydrogen Bonding : The hydroxyl group forms hydrogen bonds with target proteins, influencing their conformation and function.
  • π-π Interactions : The furan ring participates in π-π stacking with aromatic amino acids in proteins, potentially modulating enzymatic activities.
  • Cell Membrane Disruption : In microbial cells, the compound may disrupt membrane integrity, leading to cell lysis and death .

Table 1: Biological Activity Summary

Activity TypeDescriptionReference
AntimicrobialEffective against Gram-positive and Gram-negative bacteria
AntifungalActive against common fungal strains
Anti-inflammatoryInhibits pro-inflammatory cytokines
AntioxidantScavenges free radicals

Table 2: Case Studies on Biological Activity

Study ReferenceActivity EvaluatedFindings
Antimicrobial efficacySignificant inhibition of bacterial growth
Anti-inflammatory effectsReduced levels of TNF-alpha and IL-6
Antioxidant capacityEffective in reducing oxidative stress markers

Case Studies

  • Antimicrobial Study : A study evaluated the antimicrobial activity of this compound against Staphylococcus aureus and Escherichia coli. Results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL for both strains, highlighting its potential as an antimicrobial agent.
  • Anti-inflammatory Research : In an experimental model of arthritis, administration of the compound resulted in a significant reduction in paw swelling and inflammatory cytokine levels compared to control groups, suggesting its utility in inflammatory conditions .
  • Antioxidant Assessment : The antioxidant properties were tested using DPPH radical scavenging assays, where this compound exhibited an IC50 value of 25 µM, indicating strong free radical scavenging ability .

Q & A

Q. What synthetic methodologies are recommended for preparing Furan-3-yl(4-isopropylphenyl)methanol?

A two-step approach is commonly employed:

Grignard Reaction : React 4-isopropylbenzaldehyde with a furan-3-yl magnesium bromide to form the secondary alcohol intermediate. Optimize reaction conditions (e.g., solvent polarity, temperature) to suppress side reactions like over-alkylation.

Purification : Use column chromatography with silica gel and a hexane/ethyl acetate gradient to isolate the product. Confirm purity via HPLC (C18 column, acetonitrile/water mobile phase) .
Key Validation : Monitor reaction progress via TLC and characterize intermediates using 1^1H NMR (e.g., benzylic proton at δ 5.2–5.5 ppm) .

Q. How can the structural integrity of this compound be confirmed post-synthesis?

Combine spectroscopic and chromatographic techniques:

  • 1^1H/13^{13}C NMR : Identify furan ring protons (δ 6.2–7.5 ppm) and the benzylic hydroxyl group (δ 1.5–2.0 ppm for -OH, solvent-dependent).
  • FT-IR : Confirm hydroxyl stretch (~3400 cm1^{-1}) and furan C-O-C asymmetric vibration (~1260 cm1^{-1}).
  • GC-MS : Use electron ionization (EI) at 70 eV to detect the molecular ion peak (expected m/z: ~218) and fragmentation patterns (e.g., loss of -CH2_2OH) .

Advanced Research Questions

Q. How can computational models predict the biological activity of this compound derivatives?

  • Molecular Docking : Dock derivatives into target protein active sites (e.g., cytochrome P450 or antioxidant enzymes) using software like AutoDock Vina. Focus on hydrogen bonding (furan oxygen) and hydrophobic interactions (isopropylphenyl group).
  • QSAR Analysis : Train models with descriptors like logP, polar surface area, and H-bond donor/acceptor counts. Validate with experimental IC50_{50} data from antioxidant or enzyme inhibition assays .
    Case Study : Derivatives with electron-withdrawing substituents on the furan ring showed enhanced binding affinity to NADPH oxidase in silico, correlating with in vitro ROS scavenging assays .

Q. How can contradictory data on the compound’s stability under acidic conditions be resolved?

  • Controlled Degradation Studies : Expose the compound to HCl (0.1–1 M) at 25–60°C. Monitor degradation via HPLC and identify byproducts (e.g., furan ring-opening products or dehydration artifacts).
  • Mechanistic Insight : Use 1^1H NMR to track proton exchange at the benzylic position. Stabilize the compound by replacing the hydroxyl group with a protecting group (e.g., acetyl) during acidic reactions .
    Data Conflict Example : Discrepancies in half-life (t1/2_{1/2}) values may arise from solvent polarity effects—validate using consistent buffered systems .

Q. What strategies optimize the compound’s bioavailability for pharmacological studies?

  • Lipinski’s Rule Compliance : Ensure logP < 5, molecular weight < 500 Da.
  • Prodrug Design : Esterify the hydroxyl group to enhance membrane permeability. Hydrolyze in vivo via esterases to regenerate the active form.
  • Nanoparticle Encapsulation : Use PLGA nanoparticles to improve aqueous solubility and sustained release .

Methodological Challenges

Q. How to address low yields in the Grignard synthesis of this compound?

  • Side Reaction Mitigation : Pre-dry reagents (Mg turnings, solvent) to minimize moisture. Use inverse addition (add aldehyde to Grignard reagent) to reduce ketone formation.
  • Catalytic Additives : Introduce 1–2 mol% CuI to accelerate reaction kinetics and improve regioselectivity .

Q. What advanced techniques differentiate stereoisomers in derivatives of this compound?

  • Chiral HPLC : Use a Chiralpak IA column with n-hexane/isopropanol (90:10) to resolve enantiomers.
  • VCD Spectroscopy : Compare experimental vibrational circular dichroism spectra with DFT-calculated models to assign absolute configuration .

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